Physicochemical Differentiation: LogP and Topological Polar Surface Area vs. DS2
The target compound exhibits higher computed lipophilicity (XLogP3 = 5.1 [1]) compared to DS2 (4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridine-3-yl]benzamide, predicted XLogP3 ≈ 3.9 [2]), while maintaining an identical topological polar surface area (tPSA = 31.8 Ų for the target [1] vs. 31.8 Ų for DS2 [2]). This logP increase (~1.2 log units) arises from the replacement of the thienyl ring with a 4-fluorophenyl group and the addition of a 6-methyl substituent. The higher logP, coupled with unchanged tPSA, suggests improved blood-brain barrier permeation potential without sacrificing membrane permeability, a profile potentially advantageous for CNS-targeted applications.
| Evidence Dimension | Computed LogP (XLogP3) |
|---|---|
| Target Compound Data | 5.1 |
| Comparator Or Baseline | DS2 (4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridine-3-yl]benzamide): XLogP3 ≈ 3.9 |
| Quantified Difference | Δ XLogP3 ≈ +1.2 (target more lipophilic) |
| Conditions | Computed via XLogP3 algorithm (PubChem 2025.09.15 release) [1]; DS2 value estimated from structure. |
Why This Matters
Higher lipophilicity within the CNS drug-like range (logP 3–5) can translate to better brain exposure, making this compound a more attractive starting point for neuroscience programs than less lipophilic analogs.
- [1] PubChem Compound Summary for CID 34256847. https://pubchem.ncbi.nlm.nih.gov/compound/893691-19-5 View Source
- [2] PubChem Compound Summary for DS2 (CID 11624084). https://pubchem.ncbi.nlm.nih.gov/compound/11624084 View Source
